molecular formula C12H15BrFNO2 B1375156 tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate CAS No. 1358684-71-5

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate

Cat. No. B1375156
CAS RN: 1358684-71-5
M. Wt: 304.15 g/mol
InChI Key: PXQLCYXERBDSJX-UHFFFAOYSA-N
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Description

“tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1358684-71-5 . It has a molecular weight of 304.16 . The IUPAC name for this compound is tert-butyl 2-bromo-5-fluorobenzylcarbamate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Biologically Active Compounds : Tert-butyl carbamates serve as important intermediates in synthesizing biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is synthesized from commercially available compounds, demonstrating its role in the preparation of complex molecules like omisertinib (AZD9291) (Bingbing Zhao et al., 2017).

  • Use in Diels-Alder Reactions : Tert-butyl carbamates are utilized in Diels-Alder reactions, a key method in synthetic organic chemistry for constructing cyclic structures. This underscores their versatility in chemical synthesis (A. Padwa et al., 2003).

  • Involvement in Asymmetric Mannich Reactions : Tert-butyl carbamates are used in asymmetric Mannich reactions, highlighting their role in producing chiral compounds, essential in pharmaceutical chemistry (J. Yang et al., 2009).

  • Deprotection of Carbamates : Research shows that aqueous phosphoric acid can effectively deprotect tert-butyl carbamates under mild conditions, indicating their application in selective synthesis processes (Bryan Li et al., 2006).

  • Synthesis of GABAA-gated Chloride Ion Channel Blockers : Certain tert-butyl carbamates are synthesized as ligands for the GABAA receptor complex-associated neuronal chloride ion channels. This demonstrates their potential use in neurological research and drug development (S. Snyder et al., 1995).

  • Transformation of Amino Protecting Groups : Tert-butyl carbamates are instrumental in transforming amino protecting groups, showcasing their utility in peptide and protein chemistry (M. Sakaitani et al., 1990).

  • Insecticide Metabolism Studies : The metabolism of tert-butylphenyl N-methylcarbamate in insects and mice has been researched, contributing to our understanding of biochemical pathways in different species (P. Douch et al., 1971).

  • Crystallographic Studies : Tert-butyl carbamates have been studied using X-ray diffraction, indicating their significance in material science and crystallography (P. Baillargeon et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLCYXERBDSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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